molecular formula C13H15Cl2NO3 B14007017 6-(Benzoylamino)-2,2-dichlorohexanoic acid CAS No. 24769-97-9

6-(Benzoylamino)-2,2-dichlorohexanoic acid

Cat. No.: B14007017
CAS No.: 24769-97-9
M. Wt: 304.17 g/mol
InChI Key: ONIYGQSRPYQNLQ-UHFFFAOYSA-N
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Description

6-(Benzoylamino)-2,2-dichlorohexanoic acid is an organic compound that features a benzoylamino group attached to a dichlorohexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzoylamino)-2,2-dichlorohexanoic acid typically involves the reaction of 6-amino-2,2-dichlorohexanoic acid with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzoylamino)-2,2-dichlorohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoylamino group to an amine or other reduced forms.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzoylamino)-2,2-dichlorohexanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Benzoylamino)-2,2-dichlorohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The dichloro groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2,2-dichlorohexanoic acid: The precursor to 6-(Benzoylamino)-2,2-dichlorohexanoic acid, which lacks the benzoylamino group.

    Benzoyl chloride: A reagent used in the synthesis of the compound, which contains the benzoyl functional group.

    2,2-Dichlorohexanoic acid: A related compound that lacks the benzoylamino group.

Uniqueness

This compound is unique due to the presence of both the benzoylamino and dichloro groups, which confer distinct chemical and biological properties

Properties

CAS No.

24769-97-9

Molecular Formula

C13H15Cl2NO3

Molecular Weight

304.17 g/mol

IUPAC Name

6-benzamido-2,2-dichlorohexanoic acid

InChI

InChI=1S/C13H15Cl2NO3/c14-13(15,12(18)19)8-4-5-9-16-11(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,16,17)(H,18,19)

InChI Key

ONIYGQSRPYQNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)(Cl)Cl

Origin of Product

United States

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